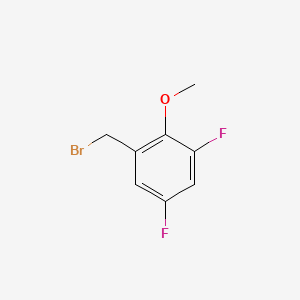

1-(溴甲基)-3,5-二氟-2-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

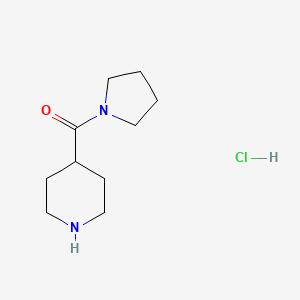

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a chemical compound that is part of a broader class of bromomethyl-substituted benzene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of bromomethyl groups makes these compounds versatile intermediates for further chemical modifications.

Synthesis Analysis

The synthesis of bromomethyl-substituted benzenes typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . Factors such as the raw material rate, reaction time, and temperature are crucial for optimizing the reaction conditions. The synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would likely follow similar synthetic routes, with specific attention to the regioselectivity and conditions that favor the introduction of the bromomethyl group at the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes can be determined using spectroscopic methods and X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction to determine their crystal structures . Similarly, the molecular structure of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would be characterized by these techniques to confirm the substitution pattern and to understand the conformational preferences of the molecule.

Chemical Reactions Analysis

Bromomethyl-substituted benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution, due to the presence of the bromomethyl group. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution reactions . The reactivity of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group, which could affect the reactivity and selectivity of subsequent chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzenes are influenced by their molecular structure. The presence of bromine atoms contributes to the relatively high molecular weight and density of these compounds. The solvate structures of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene indicate that solvent molecules can significantly affect the crystalline state of these compounds . The physical properties of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, such as melting point, boiling point, and solubility, would be determined experimentally, and its chemical properties, like reactivity and stability, would be assessed based on its functional groups and molecular structure.

科学研究应用

超分子相互作用

研究已经探讨了溴原子在苯甲醚衍生物的晶体结构中介导的超分子相互作用,包括一种与“1-(溴甲基)-3,5-二氟-2-甲氧基苯”密切相关的化合物。这些研究揭示了溴对相邻芳香基之间距离的影响,C-H...π相互作用生成分子堆叠,并且在具有溴甲基基团的化合物中,从O-H...O氢键转变为C-H...Br相互作用,突显了溴在分子组装中赋予的结构多样性(Nestler, Schwarzer, & Gruber, 2018)。

材料科学和聚合物化学

使用类似“5-(溴甲基)-1,3-二羟基苯”这样的衍生物合成了超支化聚合物,展示了溴甲基化合物在创造具有高分子量和众多功能基团以供进一步修饰的材料中的实用性。由于其分支结构和功能多样性,这些聚合物因其在各种应用中的潜力而备受关注(Uhrich, Hawker, Fréchet, & Turner, 1992)。

有机合成

已经证明将“3,4-双(溴甲基)甲氧基苯”衍生物添加到[6,6]-苯基-C61-丁酸甲酯(PCBM)中可以改善聚合物太阳能电池(PSCs)的光伏性能,突显了溴甲基化合物在开发更高效电子材料方面的作用。这项研究表明了这类衍生物在提高PSCs的功率转换效率和整体性能方面的潜力(Jin et al., 2016)。

配位化学

对氟碳化合物及其与金属离子的配合物的研究展示了“1,3-双(溴甲基)-2-氟苯”在创建新型氟隐花烷中的应用。这些隐花烷与金属离子结合能力强,如NMR共振中显著的频率偏移所示,说明了该化合物在探索氟碳化合物的配位化学并可能开发新材料用于催化或分离过程中的实用性(Plenio, Hermann, & Diodone, 1997)。

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, first aid measures, and disposal methods.

未来方向

This involves understanding the potential future applications of the compound and areas of research that could be explored.

属性

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRQPGSEJMVIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590647 |

Source

|

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

CAS RN |

886500-63-6 |

Source

|

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)